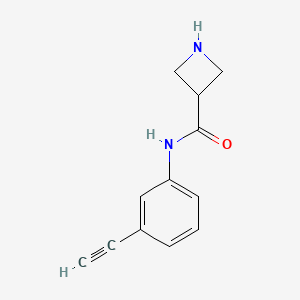

N-(3-ethynylphenyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

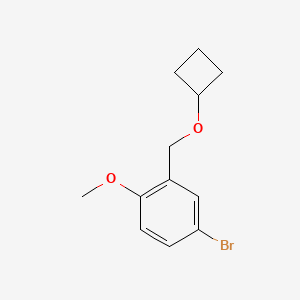

“N-(3-Ethynylphenyl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is listed in the Sigma-Aldrich catalog .

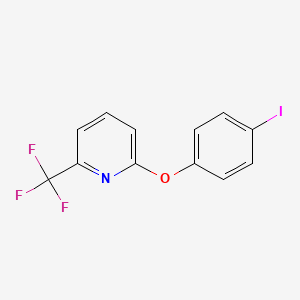

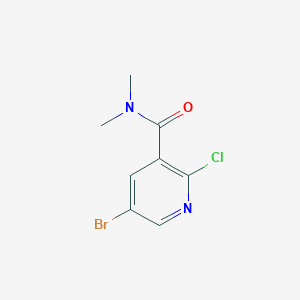

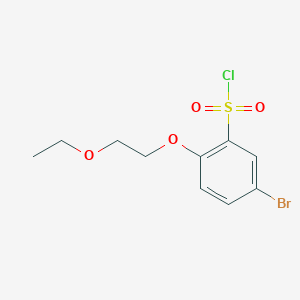

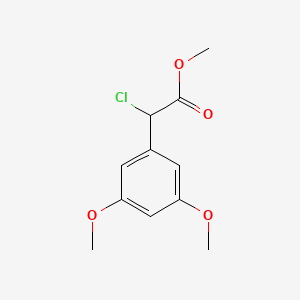

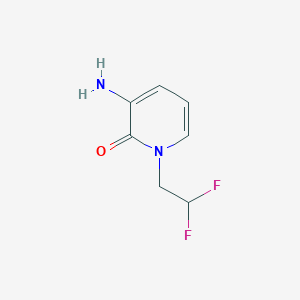

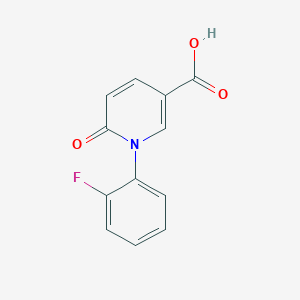

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H12N2O . Further structural analysis would require more specific data such as spectroscopic or crystallographic information, which is not available in the current search results.Aplicaciones Científicas De Investigación

1. Synthesis and Transformation of 3-Azetidinones

Bauman and Duthaler (1988) explored the synthesis of 3-azetidinones with varied N-substituents, including the transformation to 3-ethylideneazetidines. This research is significant for understanding the chemical behavior and potential applications of compounds similar to N-(3-ethynylphenyl)azetidine-3-carboxamide (H. Bauman & R. Duthaler, 1988).

2. Antidepressant and Nootropic Activity

Thomas et al. (2016) synthesized and evaluated the pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They discovered significant antidepressant and nootropic activities in these compounds, suggesting potential therapeutic applications (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

3. Antioxidant Potentials of Schiff Bases and Azetidines

Nagavolu et al. (2017) focused on the synthesis and in-vitro antioxidant activity of Schiff bases and azetidines derived from phenyl urea derivatives. Their findings highlighted the significant antioxidant effects of these compounds, contributing to the understanding of the medicinal and chemical importance of azetidine-based compounds (Veera Raghavulu Nagavolu, S. Velusamy, Sridhar Chechugari, & P. Yalavarthi, 2017).

4. Biologically Interesting N-Protected Alkyl 3-Aminoazetidine-2-Carboxylic Esters

Kiss et al. (2007) developed a new class of conformationally restricted beta-amino esters through the reduction and regioselective intramolecular ring opening of beta,gamma-aziridino alpha-amino esters. This research offers insights into the structure and potential biological applications of azetidine derivatives (L. Kiss, Sven Mangelinckx, F. Fülöp, & N. de Kimpe, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethynylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-4-3-5-11(6-9)14-12(15)10-7-13-8-10/h1,3-6,10,13H,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWANXMYIICWGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)